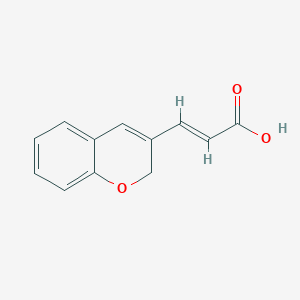![molecular formula C15H19Cl2NO4S B2460013 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396745-93-9](/img/structure/B2460013.png)
2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C15H19Cl2NO4S and its molecular weight is 380.28. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Spiroketal Stereochemistry and Elimination Reactions : The study by Lawson et al. (1993) on α-Bromo spiroketals, including 1,6-dioxaspiro[4.4]nonane derivatives, provides insights into the stereochemistry and elimination reactions of spiroketals, a class of compounds structurally related to the query compound. The research demonstrates the potential for α-bromination of suitable spiroketals as a late step in the synthesis of biologically active metabolites (Lawson, Kitching, Kennard, & Byriel, 1993).
Spiroarsoranes and Polytopal Equilibrium : Tapia-Benavides et al. (2010) explored the polytopal equilibrium of spiroarsoranes, revealing the influence of methyl substitution on the predominance of Delta or Lambda stereoisomers. This research contributes to understanding the dynamic behavior of spiro compounds in solution (Tapia-Benavides et al., 2010).
Functionalized γ-Spirolactone Synthesis : Santos et al. (2000) discussed the nucleophilic ring opening reaction leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. This synthesis route indicates the versatility of spiro compounds for creating bioactive structures (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
Cationic Ring-Opening Polymerization of Spiro Orthocarbonates : Research by Takata, Ariga, & Endo (1992) on the polymerization of spiro orthocarbonates, including 1,4,6,9-tetraoxaspiro[4.4]nonane derivatives, highlights the potential for producing polymers with unique properties from spiro compounds (Takata, Ariga, & Endo, 1992).
Potential Applications
Antimicrobial Activity : A study by Ghorab et al. (2017) on novel sulfonamide derivatives demonstrated significant antimicrobial activity, suggesting the potential of spiro compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Fuel-Cell Applications : Bae, Miyatake, & Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, indicating the utility of spiro compounds in enhancing proton conductivity for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
properties
IUPAC Name |
2-(2,4-dichloro-5-methylphenyl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO4S/c1-10-4-13(12(17)5-11(10)16)23(19,20)18-6-15(7-18)8-21-14(2,3)22-9-15/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCBQVLSCJHYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichloro-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

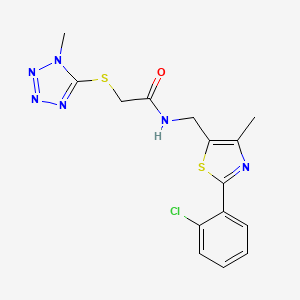
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2459931.png)
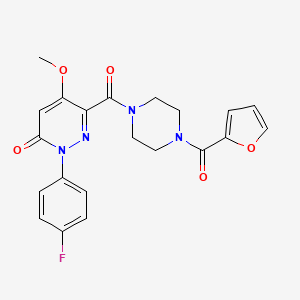
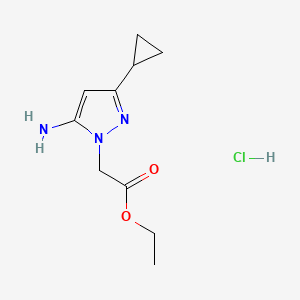
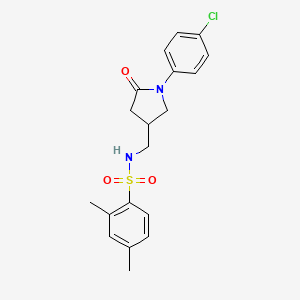
![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
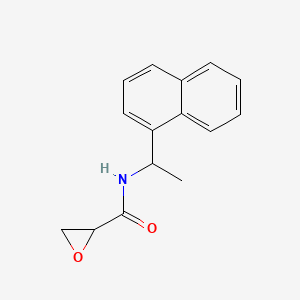
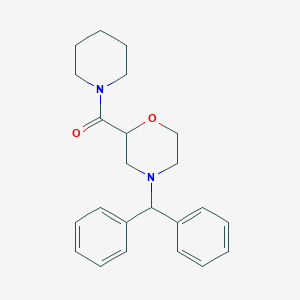
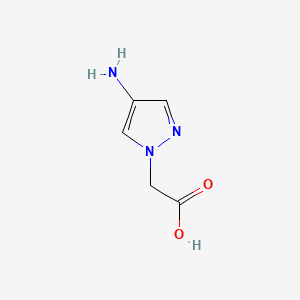
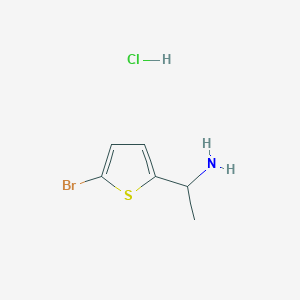
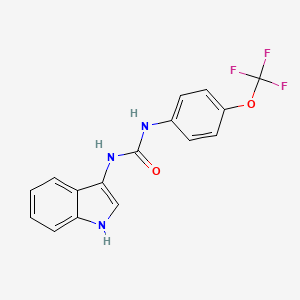
![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)
